molecular formula C21H25N3OS2 B11464137 5-butylsulfanyl-12,12-dimethyl-N-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

5-butylsulfanyl-12,12-dimethyl-N-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B11464137
M. Wt: 399.6 g/mol
InChI Key: IUWNYEXFJZYIOW-UHFFFAOYSA-N
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Description

5-butylsulfanyl-12,12-dimethyl-N-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine is a complex heterocyclic compound. It is characterized by its unique tricyclic structure, which includes sulfur, oxygen, and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butylsulfanyl-12,12-dimethyl-N-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is carried out in ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-butylsulfanyl-12,12-dimethyl-N-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under mild conditions to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tricyclic ring system.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with sodium borohydride can lead to the formation of alcohols or amines.

Scientific Research Applications

5-butylsulfanyl-12,12-dimethyl-N-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-butylsulfanyl-12,12-dimethyl-N-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-butylsulfanyl-12,12-dimethyl-N-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine is unique due to its specific substituents and the combination of sulfur, oxygen, and nitrogen atoms in its structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H25N3OS2

Molecular Weight

399.6 g/mol

IUPAC Name

5-butylsulfanyl-12,12-dimethyl-N-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

InChI

InChI=1S/C21H25N3OS2/c1-4-5-11-26-20-23-18(22-14-9-7-6-8-10-14)17-15-12-21(2,3)25-13-16(15)27-19(17)24-20/h6-10H,4-5,11-13H2,1-3H3,(H,22,23,24)

InChI Key

IUWNYEXFJZYIOW-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=C2C3=C(COC(C3)(C)C)SC2=N1)NC4=CC=CC=C4

Origin of Product

United States

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